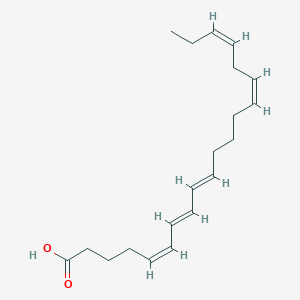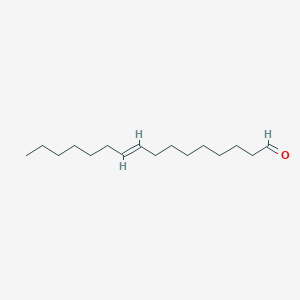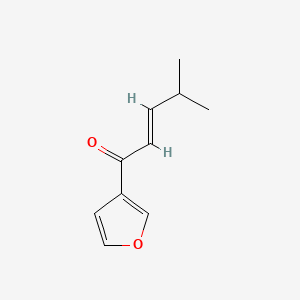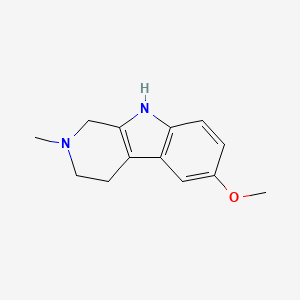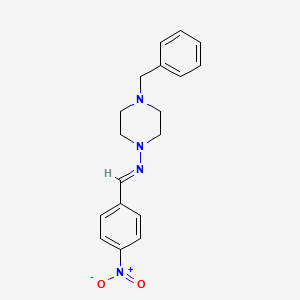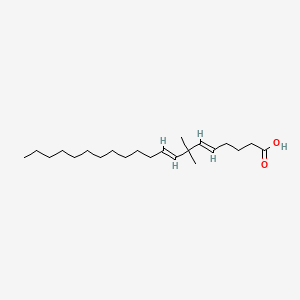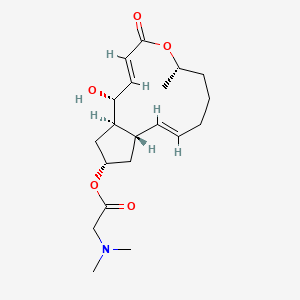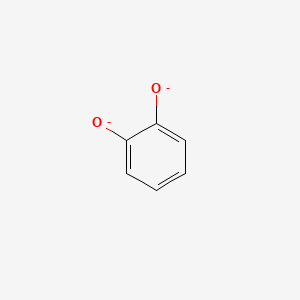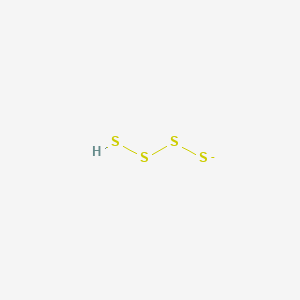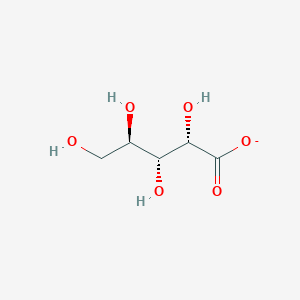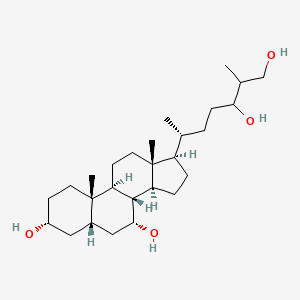
5beta-Cholestane-3alpha,7alpha,24,26-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-cholestane-3alpha,7alpha,24,26-tetrol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 24-hydroxy steroid and a 26-hydroxy steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol, also known as 5β-cholestan-3α, 7α, 24, 27-tetrol, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, 5beta-cholestane-3alpha, 7alpha, 24, 26-tetrol is considered to be a bile acid lipid molecule. 5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5beta-cholestane-3alpha, 7alpha, 24, 26-tetrol is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol can be converted into 5beta-cholestane.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
Synthesis of Biological Precursors : A study by Dayal et al. (1978) described a procedure for synthesizing 5beta-cholestane-3alpha,7alpha,12alpha,24-tetrol and its derivatives, which are useful for biological studies of cholic acid biosynthesis (Dayal et al., 1978).
Bile Alcohol Metabolism : Kuramoto et al. (1978) explored the metabolism of 5beta-cholestane-3alpha, 7alpha, 24, 25-tetrol in rabbit liver, providing insights into bile alcohol and bile acid metabolites (Kuramoto et al., 1978).
Cholic Acid Biosynthesis : Cheng et al. (1977) investigated the conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into a key intermediate in cholic acid biosynthesis in human and rat liver microsomes (Cheng et al., 1977).
Enzymatic Studies in Xanthomatosis : Salen et al. (1975) conducted a study on bile alcohol metabolism, highlighting the role of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol as a potential precursor in cholic acid biosynthesis, particularly in individuals with cerebrotendinous xanthomatosis (Salen et al., 1975).
Chemical Synthesis and Characterization
Preparation and Characterization : Batta et al. (1978) detailed the preparation and characterization of (24R and 24S)-5beta-cholestane-3alpha,7alpha,24,25-tetrols and related triols, which were analyzed using chromatography and mass spectrometry (Batta et al., 1978).
Synthesis Techniques : A study by Dayal et al. (1976) reported on the synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and pentol, enhancing the understanding of their formation and providing a basis for further biological studies (Dayal et al., 1976).
Hydroxylation Pathways in Biosynthesis : Honda et al. (2000) developed assays to measure the activities of key enzymes in cholic acid biosynthesis pathways, using compounds like 5beta-cholestane-3alpha, 7alpha, 12alpha-triol and its derivatives (Honda et al., 2000).
Eigenschaften
Molekularformel |
C27H48O4 |
|---|---|
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H48O4/c1-16(5-8-23(30)17(2)15-28)20-6-7-21-25-22(10-12-27(20,21)4)26(3)11-9-19(29)13-18(26)14-24(25)31/h16-25,28-31H,5-15H2,1-4H3/t16-,17?,18+,19-,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
KOHAQNVGTABZFS-ZUMVMERMSA-N |
Isomerische SMILES |
C[C@H](CCC(C(C)CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


